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Compound of Interest

Compound Name: S16961

Cat. No.: B1663473 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of S-16961, a synthetic compound

developed as a potential antihyperlipidemic agent. This document details its chemical structure,

mechanism of action, and the broader context of its therapeutic target, supported by relevant

experimental methodologies and signaling pathway visualizations.

Core Compound Identity and Structure
S-16961 is chemically identified as (d,l)-1,2-dipalmitoyl-3-nicotinoyl glycerol. It was originally

developed by Servier. As a prodrug of nicotinic acid, its design is aimed at improving the

therapeutic index of nicotinic acid by mitigating its common side effects, such as flushing.

Chemical Structure:

IUPAC Name: (RS)-1,2-Dipalmitoyl-3-nicotinoyl glycerol

Molecular Formula: C41H71NO6

CAS Registry Number: 153874-14-7

Below is a 2D representation of the chemical structure of S-16961.

(A 2D chemical structure image would be placed here in a full whitepaper. As a text-based AI, I

will provide a description.)
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The molecule consists of a glycerol backbone. Two palmitic acid molecules are esterified at the

sn-1 and sn-2 positions, and a nicotinic acid (niacin) molecule is esterified at the sn-3 position.

The dipalmitoyl chains contribute to the lipophilic nature of the molecule, facilitating its

absorption and distribution, while the nicotinoyl moiety is the pharmacologically active

component upon its release.

Mechanism of Action and Signaling Pathways
S-16961 functions as a nicotinic receptor agonist, leveraging the pharmacological effects of

nicotinic acid.[1] Nicotinic acid is well-established for its beneficial effects on lipid profiles,

primarily by reducing plasma free fatty acid (FFA) concentrations.[2]

The primary target of nicotinic acid is the nicotinic acid receptor, also known as GPR109A (G-

protein coupled receptor 109A), which is highly expressed in adipocytes. Activation of

GPR109A in adipocytes leads to the inhibition of adenylyl cyclase, which in turn decreases

intracellular cyclic AMP (cAMP) levels. This reduction in cAMP leads to the decreased activity

of hormone-sensitive lipase, ultimately inhibiting the lipolysis of stored triglycerides and

reducing the release of free fatty acids into the bloodstream.

Below is a diagram illustrating the signaling pathway of nicotinic acid receptor activation.
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While specific, detailed quantitative data from clinical trials of S-16961 are not widely

published, the therapeutic goal of such a nicotinic acid prodrug is to achieve a significant

reduction in plasma free fatty acids and, consequently, very-low-density lipoprotein (VLDL) and

low-density lipoprotein (LDL) cholesterol, while increasing high-density lipoprotein (HDL)

cholesterol. The efficacy of nicotinic acid itself is well-documented.

Parameter Typical Effect of Nicotinic Acid

LDL Cholesterol 10-25% Reduction

HDL Cholesterol 15-35% Increase

Triglycerides 20-50% Reduction

Free Fatty Acids Significant acute reduction

The development of S-16961 aimed to achieve these effects with an improved side-effect

profile compared to standard nicotinic acid formulations.

Experimental Protocols
The development and evaluation of an antihyperlipidemic agent like S-16961 involves a series

of in vitro and in vivo experiments. Below are representative protocols that would be employed.

In Vitro Nicotinic Receptor Binding Assay
This assay determines the affinity of the active metabolite (nicotinic acid) for its receptor.

Objective: To determine the binding affinity (Ki) of nicotinic acid for the GPR109A receptor.

Methodology:

Cell Culture: Human embryonic kidney (HEK) 293 cells stably expressing the human

GPR109A receptor are cultured.

Membrane Preparation: Cell membranes are harvested and homogenized.

Binding Assay:
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Membrane homogenates are incubated with a radiolabeled ligand (e.g., [³H]-nicotinic acid)

and varying concentrations of the unlabeled test compound (nicotinic acid).

Incubation is carried out at a specific temperature (e.g., 4°C) for a set duration (e.g., 75

minutes) in a binding buffer.

Nonspecific binding is determined in the presence of a high concentration of an unlabeled

agonist.

Separation and Quantification: Bound and free radioligand are separated by rapid filtration.

The radioactivity of the filters is measured by liquid scintillation counting.

Data Analysis: The concentration-inhibition data is analyzed to calculate the IC₅₀, which is

then converted to the binding affinity (Ki) using the Cheng-Prusoff equation.

In Vivo Evaluation of Antihyperlipidemic Activity in a Rat
Model
This protocol outlines a common method for assessing the efficacy of lipid-lowering agents.

Objective: To evaluate the effect of S-16961 on plasma lipid profiles in a diet-induced

hyperlipidemic rat model.

Methodology:

Animal Model: Male Wistar rats are used. Hyperlipidemia is induced by feeding a high-fat,

high-cholesterol diet for several weeks.

Drug Administration:

Animals are divided into control and treatment groups.

The control group receives the vehicle.

Treatment groups receive varying doses of S-16961 orally once daily for a specified period

(e.g., 4 weeks).
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Sample Collection: Blood samples are collected at baseline and at the end of the treatment

period after an overnight fast.

Biochemical Analysis: Plasma is analyzed for total cholesterol, triglycerides, HDL-C, LDL-C,

and free fatty acids using standard enzymatic kits.

Data Analysis: Statistical analysis (e.g., ANOVA) is performed to compare the lipid profiles

between the control and treatment groups.

The following diagram illustrates the general workflow for in vivo screening of

antihyperlipidemic agents.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663473?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: Select Animal Model
(e.g., Wistar Rats)

Induce Hyperlipidemia
(High-Fat Diet)

Group Allocation
(Control & Treatment)

Daily Oral Administration
(Vehicle or S-16961)

Blood Sample Collection
(Baseline & Post-Treatment)

Biochemical Analysis of Plasma
(Lipid Profile)

Statistical Data Analysis
(e.g., ANOVA)

End: Evaluate Efficacy

Click to download full resolution via product page

In Vivo Antihyperlipidemic Screening Workflow

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1663473?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663473?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
S-16961 represents a thoughtful medicinal chemistry approach to enhance the therapeutic

utility of nicotinic acid. As a prodrug, (d,l)-1,2-dipalmitoyl-3-nicotinoyl glycerol was designed to

deliver the active nicotinic acid moiety while potentially circumventing some of its dose-limiting

side effects. Its mechanism of action through the GPR109A receptor is a well-understood

pathway for modulating lipid metabolism. While the clinical development of S-16961 appears to

have been discontinued, the principles behind its design and the methodologies for its

evaluation remain highly relevant for the ongoing development of novel therapies for

dyslipidemia and related cardiovascular diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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